Cas no 1191064-81-9 (Fmoc-NH-PEG9-CH2CH2COOH)

Fmoc-NH-PEG9-CH2CH2COOH 化学的及び物理的性質
名前と識別子
-
- Fmoc-NH-(PEG)9-CH2CH2COOH
- Fmoc-NH-(PEG)<SUB>9<
- SUB>CH<SUB>2<
- SUB>-CH<SUB>2<
- SUB>COOH
- Fmoc-N-amido-PEG9-acid
- Fmoc-NH-PEG9-CH2CH2COOH
- Fmoc-PEG9-ch2ch2cooh
- Fmoc-PEG9-propionic acid
- AK601807
- 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid
- 1191064-81-9
- DA-53333
- ZB0963
- DS-19738
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oicacid
- 1-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3,6,9,12,15,18,21,24,27-NONAOXATRIACONTAN-30-OIC ACID
- AKOS025149530
- CS-0105335
- 1-(Fmoc-amino)-3,6,9,12,15,18,21,24,27-nonaoxa-30-triacontanoic Acid
- Fmoc-NH-PEG9-COOH
- MFCD28385470
- P50016
- BP-22601
- SY126883
- HY-130167
- Fmoc-NH-PEG9-acid
-
- MDL: MFCD28385470
- インチ: 1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39)
- InChIKey: NEESTRVILHNOJT-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 707.35169075g/mol
- どういたいしつりょう: 707.35169075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 13
- 重原子数: 50
- 回転可能化学結合数: 33
- 複雑さ: 831
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 159
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(5.6 g/l)(25ºC)、
Fmoc-NH-PEG9-CH2CH2COOH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM248079-5g |
Fmoc-NH-PEG9-CH2CH2COOH |
1191064-81-9 | 95%+ | 5g |
$969 | 2023-11-23 | |
abcr | AB512807-5 g |
Fmoc-PEG9-CH2CH2COOH, 95%; . |
1191064-81-9 | 95% | 5g |
€1492.90 | 2023-06-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22601-500mg |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |
1191064-81-9 | 98% | 500mg |
4702CNY | 2021-05-08 | |
Alichem | A449038605-5g |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |
1191064-81-9 | 97% | 5g |
$2640.00 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024706-100mg |
Fmoc-NH-PEG9-CH2CH2COOH |
1191064-81-9 | 97% | 100mg |
¥207 | 2023-09-10 | |
Key Organics Ltd | DS-19738-100MG |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |
1191064-81-9 | >97% | 100mg |
£91.45 | 2025-02-08 | |
Ambeed | A184757-1g |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |
1191064-81-9 | 98% | 1g |
$115.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RZ721-1g |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |
1191064-81-9 | 97% | 1g |
5990CNY | 2021-05-08 | |
MedChemExpress | HY-130167-100mg |
Fmoc-NH-PEG9-CH2CH2COOH |
1191064-81-9 | 100mg |
¥150 | 2024-04-20 | ||
ChemScence | CS-0105335-5g |
Fmoc-NH-PEG9-CH2CH2COOH |
1191064-81-9 | 96.15% | 5g |
$999.0 | 2022-04-28 |
Fmoc-NH-PEG9-CH2CH2COOH 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Fmoc-NH-PEG9-CH2CH2COOHに関する追加情報
Introduction to Fmoc-NH-PEG9-CH2CH2COOH (CAS No. 1191064-81-9)
Fmoc-NH-PEG9-CH2CH2COOH, also known by its CAS number 1191064-81-9, is a highly specialized compound that has garnered significant attention in the fields of chemical synthesis and biotechnology. This compound is a derivative of polyethylene glycol (PEG), a well-known polymer with versatile applications in drug delivery, bioconjugation, and material science. The Fmoc (9-fluorenylmethyloxycarbonyl) group at the nitrogen terminus plays a critical role in protecting the amine group during peptide synthesis, while the PEG chain provides hydrophilic properties that enhance solubility and stability in aqueous environments.
The structure of Fmoc-NH-PEG9-CH2CH2COOH consists of a Fmoc group attached to an amino group (-NH), followed by a PEG chain of nine units (-O-(CH₂)₂-)₉, and terminated with a carboxylic acid group (-CH₂CH₂COOH). This unique architecture makes it an ideal building block for constructing complex molecules, such as peptides, proteins, and other bioactive compounds. The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group that can be selectively removed under specific conditions.
Recent advancements in peptide chemistry have further highlighted the potential of Fmoc-NH-PEG9-CH2CH2COOH in creating functionalized biomolecules. For instance, researchers have utilized this compound to develop novel drug delivery systems that enhance the bioavailability of therapeutic agents. The PEG chain not only improves solubility but also reduces immunogenicity, making it suitable for applications in pharmaceuticals and diagnostics.
In addition to its role in peptide synthesis, Fmoc-NH-PEG9-CH2CH2COOH has been explored for its potential in material science. The compound's ability to form stable conjugates with various biomolecules has led to its use in creating hydrogels and other biocompatible materials. These materials are being investigated for their applications in tissue engineering and regenerative medicine.
From a synthetic perspective, the preparation of Fmoc-NH-PEG9-CH2CH2COOH involves a multi-step process that requires precise control over reaction conditions to ensure high purity and functionality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), has significantly improved the quality of this compound, making it more accessible for research and industrial applications.
Looking ahead, the demand for Fmoc-NH-PEG9-CH2CH2COOH is expected to grow as researchers continue to uncover new applications for PEG-based compounds. Its role in developing next-generation therapeutics and biomaterials positions it as a key player in the evolving landscape of chemical biology and materials science.
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